molecular formula C10H12OS2 B3338475 2-Phenyl-1,3-dithiane 1-oxide CAS No. 93974-18-6

2-Phenyl-1,3-dithiane 1-oxide

Cat. No.: B3338475
CAS No.: 93974-18-6
M. Wt: 212.3 g/mol
InChI Key: JLNVOXAMHSCFHV-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dithiane 1-oxide is an organosulfur compound with the molecular formula C10H12OS2 It is a derivative of 1,3-dithiane, where one of the sulfur atoms is oxidized to a sulfoxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-dithiane 1-oxide typically involves the oxidation of 2-Phenyl-1,3-dithiane. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-dithiane 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-Phenyl-1,3-dithiane 1,1-dioxide.

    Reduction: 2-Phenyl-1,3-dithiane.

    Substitution: Depending on the nucleophile, various substituted dithiane derivatives.

Scientific Research Applications

2-Phenyl-1,3-dithiane 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dithiane 1-oxide involves its ability to form stable adducts with various metal ions. This interaction can lead to the activation or inhibition of specific biochemical pathways. For example, the compound can form a 1:1 adduct with thallium or mercury ions, which then undergoes a slow ring-opening step . This property is particularly useful in studying metal ion interactions and their effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dithiane: The parent compound without the sulfoxide group.

    2-Phenyl-1,3-dithiane 1,1-dioxide: The fully oxidized form with two sulfone groups.

    1,3-Dithiane: A simpler dithiane without the phenyl group.

Uniqueness

2-Phenyl-1,3-dithiane 1-oxide is unique due to the presence of both a phenyl group and a sulfoxide group. This combination imparts distinct chemical reactivity and potential for forming stable complexes with metal ions, making it valuable in both synthetic and analytical chemistry .

Properties

IUPAC Name

2-phenyl-1,3-dithiane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS2/c11-13-8-4-7-12-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNVOXAMHSCFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392278
Record name 2-phenyl-1,3-dithiane 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93974-18-6
Record name 2-phenyl-1,3-dithiane 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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